Dihydroxy(styphnato(2-))dilead, with the chemical formula and CAS number 12403-82-6, is an organolead compound characterized by its dual lead ions coordinated with a styphnato ligand. This compound is known for its applications in various fields, particularly in catalysis and materials science. The structure consists of two lead ions and a dihydroxy styphnato ligand, which plays a crucial role in its chemical behavior and reactivity .
The synthesis of dihydroxy(styphnato(2-))dilead typically involves the reaction of lead salts with styphnic acid or its derivatives under controlled conditions. The general approach includes:
The synthesis process requires careful control of pH and temperature to ensure proper coordination of the ligand with lead ions. The reaction conditions are typically optimized to maximize yield while minimizing the formation of by-products. The use of polar solvents such as water or alcohols is common to facilitate the reaction .
Dihydroxy(styphnato(2-))dilead has a complex molecular structure characterized by:
The molecular geometry around the lead ions typically exhibits octahedral coordination due to the involvement of multiple donor atoms from the styphnato ligand .
Dihydroxy(styphnato(2-))dilead can participate in several chemical reactions, including:
The stability of dihydroxy(styphnato(2-))dilead is influenced by environmental factors such as light and temperature. Decomposition products may include toxic lead oxides or other lead salts, necessitating careful handling during experiments
The mechanism of action for dihydroxy(styphnato(2-))dilead primarily involves:
Experimental studies have shown that dihydroxy(styphnato(2-))dilead exhibits catalytic properties in organic synthesis reactions, such as the Peel-Alder reaction, where it acts as an effective catalyst .
Dihydroxy(styphnato(2-))dilead has notable applications in:
Dihydroxy(styphnato(2-))dilead (CAS# 12403-82-6) features a complex coordination environment centered on the styphnate anion (2,4,6-trinitro-1,3-benzenediolate). The molecular formula C₆HN₃O₈Pb₂ indicates a deprotonated trioxyanionic ligand coordinating two lead (Pb) atoms. Structural analysis reveals that the ortho-positioned phenolic oxygen atoms serve as primary coordination sites, while nitro groups provide secondary stabilization through electrostatic interactions. The ligand's inherent asymmetry and high electron-withdrawal capacity (from three nitro groups) create a sterically constrained pocket ideal for Pb²⁺ coordination. This architecture forces unusual Pb–O bond angles (approaching 90°) and distorted octahedral geometries around each lead center, confirmed by the SMILES notation C1=C(C(=C(C(=C1[N+](=O)[O-])O[Pb])[N+](=O)[O-])O[Pb])[N+](=O)[O-] [2] [3].
Table 1: Coordination Sites in Styphnate Ligand
| Atom Type | Bonding Role | Coordination Target |
|---|---|---|
| Phenolic O | Primary | Covalent Pb-O bonds |
| Nitro O | Secondary | Electrostatic/Polar |
| Aromatic C | Framework | None |
Synthesis proceeds via sequential nitroaromatic functionalization and metallation:
Solvent polarity and temperature significantly impact crystallization efficiency:
Table 2: Solvent/Temperature Optimization Matrix
| Condition | Parameter Range | Yield (%) | Crystal Quality |
|---|---|---|---|
| H₂O (100%) | 70°C | 62 | Needles (10–50µm) |
| H₂O:EtOH (70:30) | 65°C | 89 | Prisms (50–200µm) |
| H₂O:DMF (50:50) | 75°C | 71 | Agglomerates |
| H₂O:EtOH + 0.5°C/min* | 80→25°C | 94 | Prisms (200–500µm) |
*Controlled cooling
Scale-up faces three critical barriers:
CAS No.:
CAS No.: 16950-06-4
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 130606-00-7